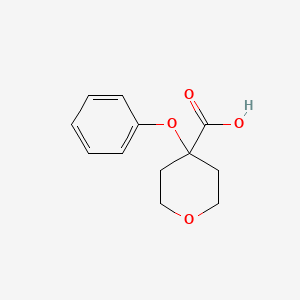

4-Phenoxyoxane-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxyoxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-11(14)12(6-8-15-9-7-12)16-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLSCYGGONLXRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenoxyoxane 4 Carboxylic Acid and Analogous Structures

Retrosynthetic Analysis and Key Disconnections for the 4-Phenoxyoxane-4-carboxylic Acid Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the key disconnections involve the bonds to the C4 quaternary center and the formation of the oxane ring itself.

A primary disconnection strategy targets the phenoxy ether linkage and the carboxylic acid group at the C4 position. This leads to several potential synthetic pathways, as illustrated below. One common approach in retrosynthesis is to disconnect bonds adjacent to heteroatoms, which in this case would be the C-O bond of the ether and the C-C bond of the carboxylic acid. ias.ac.in

Key Retrosynthetic Disconnections:

C4-O (Ether) Bond: Disconnecting the phenoxy group suggests a nucleophilic substitution reaction where a phenoxide attacks an electrophilic C4 center of a pre-formed oxane ring.

C4-COOH (Carboxylic Acid) Bond: This disconnection points towards the addition of a carboxylate equivalent to a C4-carbocation or a related electrophilic intermediate.

Oxane Ring C-O Bonds: Breaking the ether bonds within the oxane ring itself suggests a ring-closing reaction from an acyclic precursor.

These disconnections lead to the identification of key intermediates, such as a 4-hydroxyoxane-4-carboxylic acid derivative or a 4-halo-oxane-4-carboxylate, which can then be further simplified.

Development and Optimization of Synthetic Routes

Based on the retrosynthetic analysis, several synthetic routes can be devised. The optimization of these routes would focus on reaction yields, stereoselectivity (for analogs), and the commercial availability of starting materials.

Construction of the Oxane Ring System

The synthesis of the tetrahydropyran (B127337) (oxane) ring is a fundamental step. Several methods have been developed for the construction of substituted oxanes. acs.orgacs.org One established method involves the reaction of β,β'-dichlorodiethyl ether with a malonic ester derivative, followed by decarboxylation to yield the tetrahydropyran-4-carboxylic acid structure. google.com

Another approach involves the intramolecular cyclization of δ-hydroxy alkenes or related functionalized acyclic precursors. For instance, a selenium-mediated cyclization of δ-phenylseleno ketones can lead to substituted tetrahydropyrans. acs.org

Introduction of the Carboxylic Acid Moiety

Introducing a carboxylic acid group at the C4 position can be achieved through various methods. One common strategy is the hydrolysis of a nitrile group. libretexts.org For example, a 4-cyano-tetrahydropyran derivative can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. google.comwipo.int

Alternatively, the carboxylation of an organometallic intermediate, such as a Grignard reagent, at the C4 position with carbon dioxide is a viable route. youtube.com This would typically involve the formation of a Grignard reagent from a 4-halotetrahydropyran. A patent describes a process for preparing tetrahydropyran-4-carboxylic acid by hydrolyzing a 4-cyanotetrahydropyran-4-carboxylic acid compound in the presence of an acid. wipo.int

A different patented method describes the preparation of tetrahydropyran-4-carboxylic acid and its esters by reacting 2,7-dioxaspiro[4.4]nonane-1,6-dione with water or alcohols in the presence of acidic catalysts at elevated temperatures. google.com

Formation of the Phenoxy Ether Linkage

The formation of the ether bond between the phenol (B47542) and the tertiary carbon of the oxane ring is a critical step. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common method for preparing ethers. wikipedia.orgksu.edu.sa In this context, sodium phenoxide could be reacted with a 4-halo-oxane-4-carboxylic acid ester. However, elimination reactions can be a competing pathway, especially with tertiary halides. wikipedia.org

Acid-catalyzed condensation of a phenol with a tertiary alcohol is another possibility, though it can be prone to side reactions like dehydration of the alcohol. wikipedia.orgmasterorganicchemistry.com More specialized methods for the etherification of sterically hindered tertiary alcohols may be required for efficient synthesis. organic-chemistry.org

Alternative Approaches and Convergent Synthesis Strategies

A convergent synthesis, where different fragments of the molecule are synthesized separately and then joined together, can be more efficient for complex targets. For this compound, a convergent approach might involve synthesizing a functionalized phenoxy-containing fragment and a separate oxane precursor, followed by their coupling.

One potential convergent strategy could involve the reaction of a phenoxy-substituted nucleophile with a suitable electrophilic oxane derivative. The choice of reactants would be crucial to avoid steric hindrance and promote the desired bond formation.

Stereochemical Control in Syntheses of Related Oxane Derivatives

While this compound itself is achiral, the synthesis of its chiral analogs, where the oxane ring or the phenoxy group is substituted, would require stereochemical control. The stereoselective synthesis of substituted tetrahydropyrans is a well-researched area. acs.orgacs.org

Diastereoselective methods often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. Chiral auxiliaries can also be employed to induce stereoselectivity. acs.org For example, an Evans aldol-Prins strategy has been used for the stereoselective synthesis of highly substituted tetrahydropyrans. acs.org Enantioselective methods may involve the use of chiral catalysts or reagents to create a specific enantiomer.

The ability to control the stereochemistry is crucial for the synthesis of biologically active molecules, where different stereoisomers can have vastly different pharmacological properties.

Information regarding the synthesis of this compound is not publicly available.

Extensive research has been conducted to gather information on the synthetic methodologies for This compound , with a specific focus on green chemistry principles and a comparative analysis of its synthetic efficiency. However, a thorough review of publicly accessible scientific literature and chemical databases has revealed no specific documented synthesis routes for this particular compound.

While general principles of green chemistry are widely applied in the synthesis of various heterocyclic compounds and carboxylic acids, no articles or studies were identified that specifically detail the application of these principles to the synthesis of this compound. researchgate.netrsc.orgnih.govmdpi.comnih.govresearchgate.net Methodologies such as using environmentally benign solvents, catalyst-free reactions, or microwave-assisted synthesis are common in modern organic synthesis to improve the ecological footprint of chemical processes. mdpi.comnih.govresearchgate.netnih.gov

Similarly, a comparative analysis of synthetic efficiency and yields is a standard practice in chemical research to determine the most effective production methods. researchgate.netresearchgate.netresearchgate.net These analyses typically involve comparing different catalysts, reaction conditions, and starting materials to optimize the yield and purity of the final product. Unfortunately, due to the absence of published synthetic data for this compound, no such comparative analysis can be provided.

The search for synthetic methodologies extended to analogous structures, but no direct or closely related synthetic pathways for this compound could be found. The available literature focuses on other classes of oxane derivatives or phenoxy-containing compounds, with synthetic routes that are not directly transferable.

Therefore, the requested article, with its specific focus on the synthetic methodologies, green chemistry applications, and comparative efficiency for this compound, cannot be generated based on the currently available public information.

Chemical Reactivity and Mechanistic Investigations of 4 Phenoxyoxane 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site of chemical reactivity in the molecule. Its reactions are characterized by the interplay between the acidic proton, the electrophilic carbonyl carbon, and the adjacent oxygen atoms.

Nucleophilic acyl substitution is a hallmark reaction of carboxylic acids and their derivatives. nih.govorganic-chemistry.org In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. nih.gov This intermediate then collapses, expelling a leaving group to form a new carbonyl compound. acs.org

For a carboxylic acid like 4-phenoxyoxane-4-carboxylic acid, direct substitution under basic conditions is generally unfavorable because the acidic proton is readily removed by the nucleophile, forming a highly unreactive carboxylate anion. nih.gov Furthermore, the hydroxide (B78521) ion (-OH) is a poor leaving group. Consequently, the carboxylic acid must typically be "activated" by converting it into a more reactive derivative, such as an acid chloride, acid anhydride, or an ester. youtube.com

The general pathway involves the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the leaving group. nih.gov The reactivity of carboxylic acid derivatives is influenced by the nature of the substituent on the acyl group; electron-withdrawing groups increase reactivity, while electron-donating groups decrease it. youtube.com Acid halides are among the most reactive derivatives due to the good leaving group ability of the halide ion. nih.gov

Below are some expected nucleophilic acyl substitution reactions for this compound.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 4-Phenoxyoxane-4-carbonyl chloride | Acid Chloride Formation |

| This compound | An alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) | Alkyl 4-phenoxyoxane-4-carboxylate | Fischer Esterification |

| This compound | An amine (R'-NH₂), Coupling agent (e.g., DCC) | N-Alkyl-4-phenoxyoxane-4-carboxamide | Amide Formation |

While the carbonyl carbon is electrophilic, the carbonyl oxygen possesses lone pairs of electrons and can act as a nucleophile, particularly in the presence of strong electrophiles like a proton from a strong acid. youtube.com This initial protonation is a key activation step in several carboxylic acid reactions, most notably acid-catalyzed esterification (Fischer esterification). khanacademy.org

In this mechanism, a strong acid catalyst protonates the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon by placing a formal positive charge on the oxygen, which is then delocalized onto the carbon via resonance. khanacademy.org This enhanced electrophilicity allows a weak nucleophile, such as an alcohol, to attack the carbonyl carbon, initiating the nucleophilic acyl substitution process that ultimately leads to an ester. khanacademy.org

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). researchgate.net The ease of decarboxylation depends significantly on the structure of the carboxylic acid. Acids with a carbonyl group at the β-position (β-keto acids) or a double bond between the β and γ carbons readily decarboxylate upon heating through a cyclic, concerted transition state. rsc.org

This compound lacks these structural features, so it is expected to be resistant to simple thermal decarboxylation. The reaction would require the formation of a highly unstable carbanion on the quaternary α-carbon after the loss of CO₂. While the phenoxy group is electron-withdrawing, its ability to stabilize the putative carbanion is likely insufficient to facilitate decarboxylation under mild conditions.

However, decarboxylation could potentially be achieved through more robust, often radical-based, methods:

Hunsdiecker Reaction : This reaction involves converting the carboxylic acid to its silver salt, followed by treatment with bromine to yield an organobromide. The mechanism proceeds through a carboxylate radical which loses CO₂ to form an alkyl radical. researchgate.net

Barton Decarboxylation : A two-step process where the carboxylic acid is first converted to a Barton ester. This ester then undergoes a radical chain reaction with a reagent like tributyltin hydride to form an alkyl radical (after CO₂ loss) and finally the corresponding alkane. organic-chemistry.org

Kochi Reaction : A variation of the Hunsdiecker reaction that uses lead(IV) acetate (B1210297) and a lithium halide to convert a carboxylic acid into an alkyl halide. organic-chemistry.org

Reactivity and Transformations of the Oxane Ring

The oxane (tetrahydropyran) ring is a saturated cyclic ether. Its reactivity is generally low due to the lack of ring strain and the relative inertness of C-O and C-H single bonds.

Saturated six-membered rings like oxane are significantly more stable and less strained than three-membered (epoxide) or four-membered (oxetane) cyclic ethers. acs.orgnih.gov Epoxides, for example, readily undergo ring-opening with acid or base due to their high ring strain (approx. 13 kcal/mol). masterorganicchemistry.compressbooks.pub Tetrahydropyran (B127337) (THP) is noted for its high chemical stability and resistance to ring-opening under strongly acidic conditions that would polymerize a less stable ether like tetrahydrofuran (B95107) (THF). rsc.org

Therefore, ring-opening of the oxane ring in this compound is not expected under typical reaction conditions. Cleavage of the ether C-O bond would require harsh conditions, such as treatment with very strong Brønsted or Lewis acids at elevated temperatures. researchgate.net Specialized reagents, such as samarium(II) iodide (SmI₂), have also been shown to promote the reductive cleavage of tetrahydropyran rings, but this is a specific transformation not encountered in general organic synthesis. acs.org

Functionalizing the sp³-hybridized carbon atoms of the oxane ring is challenging due to the strength and low polarity of the C-H bonds.

The α-carbon of this compound is a quaternary center, meaning it has no α-hydrogens. This structure precludes reactions that rely on the formation of an enol or enolate, such as the Hell-Volhard-Zelinsky reaction for α-halogenation. libretexts.org

Functionalization of the other methylene (B1212753) (-CH₂) groups in the ring would typically require conditions that can activate C-H bonds:

Free-Radical Halogenation : Reactions with halogens (e.g., Cl₂ or Br₂) under UV light or with a radical initiator can lead to substitution on the ring. However, this method generally lacks selectivity and would likely produce a mixture of constitutional isomers. libretexts.org

Catalytic C-H Activation : Modern synthetic methods have been developed for the selective functionalization of C-H bonds in saturated heterocycles. nih.govfao.org These reactions often employ transition metal catalysts (e.g., palladium, rhodium, copper) to achieve site-selective installation of new functional groups, but require specific and often complex catalytic systems. organic-chemistry.org

Without such specialized catalysts, the oxane ring of this compound is expected to remain inert during most chemical transformations targeting the carboxylic acid group.

Reactivity of the Phenoxy Substituent

The phenoxy group, an ether linkage to a benzene (B151609) ring, is a common functional group in organic chemistry. Its reactivity is well-established.

Electrophilic Aromatic Substitution on the Phenoxy Ring

The oxygen atom of the phenoxy group is an activating substituent and directs incoming electrophiles to the ortho and para positions of the aromatic ring. This is due to the ability of the oxygen's lone pairs to donate electron density to the ring, stabilizing the carbocation intermediate formed during the reaction. wikipedia.orgmasterorganicchemistry.com Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.combyjus.com

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation known as an arenium ion. masterorganicchemistry.combyjus.com This is typically the slow, rate-determining step. masterorganicchemistry.com In the final, fast step, a base removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. masterorganicchemistry.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-(2-Nitrophenoxy)oxane-4-carboxylic acid and 4-(4-Nitrophenoxy)oxane-4-carboxylic acid |

| Bromination | Br₂, FeBr₃ | 4-(2-Bromophenoxy)oxane-4-carboxylic acid and 4-(4-Bromophenoxy)oxane-4-carboxylic acid |

| Sulfonation | SO₃, H₂SO₄ | 4-(2-Sulfophenoxy)oxane-4-carboxylic acid and 4-(4-Sulfophenoxy)oxane-4-carboxylic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(2-Acylphenoxy)oxane-4-carboxylic acid and 4-(4-Acylphenoxy)oxane-4-carboxylic acid |

Note: The exact ratio of ortho to para products would depend on steric hindrance and reaction conditions.

Nucleophilic Substitution at the Aromatic Ring (if activated)

Nucleophilic aromatic substitution (SNA) on an unsubstituted phenoxy group is generally difficult as the benzene ring is electron-rich. wikipedia.org However, if the aromatic ring is activated by the presence of strong electron-withdrawing groups, typically at the ortho and/or para positions to the leaving group, nucleophilic substitution can occur. wikipedia.orglibretexts.orgmasterorganicchemistry.com In the case of this compound, the phenoxy group itself is the leaving group. For a nucleophile to displace it, the ring would need to be sufficiently activated by other substituents, which are not present in the parent molecule.

The mechanism for SNAr reactions typically proceeds via an addition-elimination pathway. libretexts.orgchadsprep.com The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

Investigations into Reaction Mechanisms and Transition States

Specific mechanistic studies and investigations into the transition states for reactions involving this compound are not available in the reviewed literature. However, the general mechanisms for the key reactions it would undergo are well-understood.

For instance, the esterification of the carboxylic acid group would likely follow the Fischer esterification mechanism. This acid-catalyzed reaction proceeds through a series of protonation, nucleophilic attack by the alcohol, proton transfer, and elimination of water steps. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk All steps in the Fischer esterification are considered to be in equilibrium. masterorganicchemistry.commasterorganicchemistry.com

The transition states for electrophilic aromatic substitution reactions have been extensively studied for simpler aromatic systems. The formation of the arenium ion is the highest energy point on the reaction coordinate, representing the major transition state. masterorganicchemistry.com

Influence of Molecular Architecture on Reaction Pathways

The molecular architecture of this compound would exert a significant influence on its reactivity. The presence of the bulky oxane ring attached to the phenoxy group could introduce steric hindrance, potentially favoring substitution at the less hindered para position over the ortho positions during electrophilic aromatic substitution.

The carboxylic acid group, being electron-withdrawing, could have a deactivating effect on the phenoxy ring, although this effect would be transmitted through the ether linkage and the oxane ring, making it relatively weak. Conversely, the reactivity of the carboxylic acid could be influenced by the electronic properties of the phenoxy group.

Intramolecular reactions could also be possible depending on the flexibility of the oxane ring. For example, under certain conditions, the carboxylic acid could potentially react with the phenoxy ring, although this would likely require harsh conditions and may not be a favorable process.

Derivatization Strategies and Functional Group Transformations of 4 Phenoxyoxane 4 Carboxylic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid functional group is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's pharmacokinetic properties.

Esterification:

The conversion of 4-Phenoxyoxane-4-carboxylic acid to its corresponding esters can be readily achieved through Fischer esterification. masterorganicchemistry.comlibretexts.org This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. libretexts.orgmsu.edu The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 4-phenoxyoxane-4-carboxylate. libretexts.org The reaction can be performed by heating the mixture, often under reflux, to increase the reaction rate. libretexts.org

Amidation:

R-COOH + R'R''NH + Coupling Agent → R-CONR'R'' + Byproducts

For example, the reaction of this compound with benzylamine (B48309) in the presence of DCC would produce N-benzyl-4-phenoxyoxane-4-carboxamide. Carboxylic acid reductases (CARs) have also been explored as biocatalysts for amide bond formation from carboxylic acids and amines under milder conditions. nih.gov

Table 1: Examples of Esterification and Amidation Products of this compound

| Reactant | Reagent | Product Name | Product Structure |

|---|---|---|---|

| Ethanol | H₂SO₄ (catalyst), Heat | Ethyl 4-phenoxyoxane-4-carboxylate |  |

| Benzylamine | DCC | N-benzyl-4-phenoxyoxane-4-carboxamide | |

| Morpholine | DCC | (4-Morpholinocarbonyl)-4-phenoxyoxane |  |

Reduction and Oxidation Reactions of the Carboxylic Acid

Reduction:

The carboxylic acid group of this compound can be reduced to a primary alcohol. youtube.com Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk It's important to note that LiAlH₄ is a very reactive and non-selective reagent. commonorganicchemistry.com

R-COOH + 1) LiAlH₄, Ether 2) H₃O⁺ → R-CH₂OH

Borane (BH₃) complexes, such as BH₃-THF or BH₃-SMe₂, are also effective for reducing carboxylic acids and can offer better selectivity in the presence of other reducible functional groups like esters. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids on its own. chemguide.co.uklibretexts.org

Oxidation:

The carboxyl group is already in a high oxidation state, so further oxidation typically leads to decarboxylation, where the carboxyl group is lost as carbon dioxide (CO₂). libretexts.org The Hunsdiecker reaction is a classic example where a silver salt of the carboxylic acid reacts with bromine to yield an organobromide with one less carbon atom. libretexts.org

Another form of oxidation can occur at the phenoxy moiety, which will be discussed in the next section.

Table 2: Reduction and Oxidation Reactions of this compound

| Reaction Type | Reagent(s) | Product Name |

|---|---|---|

| Reduction | 1) LiAlH₄, Ether; 2) H₃O⁺ | (4-Phenoxyoxan-4-yl)methanol |

| Reduction | 1) BH₃-THF; 2) Workup | (4-Phenoxyoxan-4-yl)methanol |

| Oxidative Decarboxylation (Hunsdiecker) | 1) Ag₂O; 2) Br₂ | 4-Bromo-4-phenoxyoxane |

Functionalization and Modification of the Phenoxy Moiety

The phenoxy group in this compound is an aromatic ring that can undergo electrophilic aromatic substitution reactions. The ether oxygen is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the oxygen atom.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the aromatic ring, primarily at the ortho and para positions.

Halogenation: Treatment with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen atom on the aromatic ring.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃).

Oxidation of the aromatic ring can also be achieved. For instance, treatment of an alkylbenzene with potassium permanganate (B83412) (KMnO₄) can lead to the oxidation of the alkyl group to a carboxylic acid. masterorganicchemistry.com While the phenoxy group itself is relatively stable, under harsh oxidative conditions, cleavage of the aromatic ring can occur. youtube.com

Table 3: Potential Functionalization of the Phenoxy Moiety

| Reaction Type | Reagent(s) | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(2-Nitrophenoxy)oxane-4-carboxylic acid and 4-(4-Nitrophenoxy)oxane-4-carboxylic acid |

| Bromination | Br₂, FeBr₃ | 4-(2-Bromophenoxy)oxane-4-carboxylic acid and 4-(4-Bromophenoxy)oxane-4-carboxylic acid |

| Sulfonation | H₂SO₄, SO₃ | 4-(4-Sulfophenoxy)oxane-4-carboxylic acid |

Synthesis of Heterocyclic Derivatives Incorporating the 4-Phenoxyoxane Skeleton

The functional groups on this compound can be utilized to construct new heterocyclic rings. For example, the carboxylic acid can be a starting point for the synthesis of various five- and six-membered heterocycles. uobaghdad.edu.iq

One strategy involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using SOCl₂) or an ester. youtube.com These intermediates can then participate in cyclization reactions. For instance, reduction of the carboxylic acid to the corresponding alcohol, followed by conversion of the alcohol to a leaving group (e.g., a tosylate), could allow for an intramolecular cyclization to form a spiro-heterocycle.

Furthermore, derivatives of the phenoxy group can be used to build fused heterocyclic systems. For example, nitration of the phenoxy ring followed by reduction of the nitro group to an amine would provide a handle for condensation reactions to form heterocycles like benzoxazines.

The synthesis of quinoline-4-carboxylic acid derivatives often involves multi-component reactions, which could potentially be adapted for the synthesis of complex structures attached to the 4-Phenoxyoxane scaffold. researchgate.net

Strategies for Divergent and Convergent Libraries of this compound Analogs

The creation of chemical libraries is a cornerstone of modern drug discovery and materials science. This compound is a suitable scaffold for both divergent and convergent library synthesis.

Divergent Synthesis:

In a divergent approach, the core scaffold of this compound is synthesized, and then a variety of functional groups are introduced in the final steps to create a library of diverse analogs. nih.gov For example, the carboxylic acid group can be reacted with a library of different amines and alcohols to generate a large set of amides and esters. enamine.net Similarly, the phenoxy ring can be functionalized through various electrophilic substitution reactions with a range of electrophiles. This strategy allows for the rapid exploration of the chemical space around the core scaffold.

Convergent Synthesis:

A convergent synthesis strategy involves the independent synthesis of different fragments of the target molecules, which are then combined in the final steps. For this compound analogs, one could envision synthesizing a variety of substituted phenols and a separate oxane-containing fragment. These two pieces would then be coupled, for example, via a nucleophilic aromatic substitution or an etherification reaction, to assemble the final products. This approach is particularly useful for creating analogs with significant modifications to the core structure and can be more efficient for complex targets.

The availability of diverse building blocks, such as a wide range of carboxylic acids and amines, is crucial for the successful implementation of these library synthesis strategies. enamine.netenamine.net

Advanced Spectroscopic and Structural Elucidation Research Methodologies for 4 Phenoxyoxane 4 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and three-dimensional structure of 4-Phenoxyoxane-4-carboxylic acid in solution.

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals. The presence of a quaternary carbon (C4) to which both the carboxylic acid and phenoxy groups are attached makes multi-bond correlation techniques indispensable.

Predicted NMR Data: Based on analogous compounds like tetrahydropyran-4-carboxylic acid and phenoxy derivatives, the following chemical shifts can be predicted. chemicalbook.comnih.govlibretexts.orglibretexts.org The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield (~10–12 ppm) in non-protic solvents. libretexts.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number(s) | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Key Correlations |

| 1 | -COOH | ~10-12 (broad s) | ~175-180 | Acidic proton, deshielded. HMBC to C2, C6, C4. |

| 2, 6 | Oxane -CH₂- | ~3.6-3.8 (m) | ~65-70 | Protons adjacent to ring oxygen. COSY with H3/H5. HMBC to C4. |

| 3, 5 | Oxane -CH₂- | ~1.8-2.2 (m) | ~30-35 | COSY with H2/H6. HMBC to C4, C1'. |

| 4 | Oxane C(quaternary) | - | ~75-80 | No attached protons. Key HMBC correlations to H2, H6, H3, H5, H2'. |

| 1' | Phenyl C(ipso) | - | ~155-160 | Quaternary. HMBC from H2', H6', H2, H6. |

| 2', 6' | Phenyl -CH- | ~6.9-7.1 (d) | ~118-122 | Ortho protons. COSY with H3'/H5'. HMBC to C4, C4'. |

| 3', 5' | Phenyl -CH- | ~7.2-7.4 (t) | ~129-131 | Meta protons. COSY with H2'/H6' and H4'. |

| 4' | Phenyl -CH- | ~7.0-7.2 (t) | ~122-125 | Para proton. COSY with H3'/H5'. |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. sdsu.edu Key correlations are expected between the protons at positions 2 and 3 (and 6 and 5) of the oxane ring, confirming the ring structure. Within the aromatic system, correlations would be seen between adjacent phenyl protons (H2'/H3' and H3'/H4').

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. youtube.com It would definitively link the proton signals for the CH₂ groups of the oxane ring and the CH groups of the phenyl ring to their corresponding ¹³C signals, as outlined in the table above.

From the oxane protons at H2/H6 and H3/H5 to the quaternary carbon C4.

From the oxane protons (H2/H6) to the ipso-carbon of the phenyl ring (C1').

From the ortho-protons of the phenyl ring (H2'/H6') to the quaternary carbon C4.

From the oxane protons (H2/H6) to the carboxyl carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the preferred conformation. NOESY correlations between the ortho-protons (H2'/H6') of the phenoxy group and the axial/equatorial protons of the oxane ring would define the rotational orientation of the phenoxy substituent relative to the oxane ring.

In the solid state, carboxylic acids typically form hydrogen-bonded dimers. aip.orgaip.org Solid-state NMR (ssNMR) is uniquely suited to probe the structure and dynamics of such supramolecular arrangements, which are invisible in solution NMR. acs.orgnih.govfsu.edu

Crystal Structure Confirmation: ssNMR can provide information about molecular packing and the number of unique molecules in the crystallographic asymmetric unit. The ¹³C chemical shifts, particularly of the carboxyl carbon, are highly sensitive to the local environment and can confirm the presence of the hydrogen-bonded dimer structure. aip.org

Proton Dynamics: In many carboxylic acid dimers, the two protons can undergo a concerted jump between the oxygen atoms, creating two tautomeric forms. aip.orgacs.org Variable-temperature ssNMR experiments can measure the rate of this dynamic process and determine the activation energy for the proton transfer. aip.orgaip.org Analysis of ¹⁷O ssNMR spectra, though technically demanding, can provide exceptionally detailed information on the symmetry of the hydrogen bond potential well and the energy difference between the two tautomers in the crystal lattice. acs.orgnih.govfsu.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The vibrational spectrum is a sensitive fingerprint of the molecule's three-dimensional shape. The low-frequency "fingerprint" region (< 1500 cm⁻¹) contains a wealth of information related to the conformation of the oxane ring (which is expected to adopt a chair conformation) and the torsional angles of the phenoxy and carboxylic acid substituents. While a full assignment requires computational support (e.g., Density Functional Theory calculations), key vibrational modes can be predicted. nih.gov

The most significant intermolecular interaction in the solid state of this compound is the hydrogen bonding between two molecules to form a centrosymmetric dimer. This interaction has a profound and easily identifiable effect on the vibrational spectra. libretexts.orglibretexts.org

O-H Stretch: Instead of a sharp peak around 3500 cm⁻¹, the O-H stretching vibration of the H-bonded dimer appears as an extremely broad and strong absorption in the FT-IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org

C=O Stretch: The carbonyl (C=O) stretching frequency is also sensitive to hydrogen bonding. In a dimeric state, the C=O stretch is typically observed at a lower wavenumber (~1710 cm⁻¹) compared to a non-H-bonded (monomeric) state (>1735 cm⁻¹). libretexts.orgyoutube.com This band is expected to be very strong in the IR spectrum and moderately strong in the Raman spectrum.

Interactive Table: Predicted Characteristic Vibrational Frequencies (FT-IR/Raman)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR/Raman) | Notes |

| ~3100-3000 | C-H Stretch | Phenyl Ring | Medium / Strong | Aromatic C-H stretches. |

| ~2960-2850 | C-H Stretch | Oxane Ring | Medium / Strong | Aliphatic C-H stretches. |

| ~3300-2500 | O-H Stretch | Carboxylic Acid Dimer | Very Broad, Strong / Weak | Definitive feature of H-bonding. libretexts.orglibretexts.org |

| ~1710 | C=O Stretch | Carboxylic Acid Dimer | Very Strong / Medium | Lower frequency due to H-bonding. libretexts.org |

| ~1600, ~1500 | C=C Stretch | Phenyl Ring | Strong / Strong | Characteristic aromatic ring breathing modes. |

| ~1240 | C-O-C Stretch | Aryl-Alkyl Ether | Strong / Medium | Asymmetric stretch of the phenoxy C-O bond. nih.gov |

| ~1100 | C-O-C Stretch | Aliphatic Ether | Strong / Medium | Asymmetric stretch of the oxane ring ether. |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis (Research-Focused)

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the unambiguous determination of its elemental formula (C₁₂H₁₄O₄). Analysis of the fragmentation patterns, typically using electron ionization (EI), reveals the connectivity of the molecule by identifying stable fragment ions.

The calculated monoisotopic mass of this compound is 222.0892 Da. In soft ionization techniques like Electrospray Ionization (ESI), the primary ions observed would be the protonated molecule [M+H]⁺ (m/z 223.0965) and the deprotonated molecule [M-H]⁻ (m/z 221.0819).

Under the higher energy conditions of EI-MS, the molecule is expected to fragment in predictable ways based on the stability of the resulting radicals and cations. libretexts.org The quaternary carbon C4 is a likely point of initial bond cleavage.

Interactive Table: Predicted High-Resolution Mass Spectrometry Fragments (EI)

| m/z (Da) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 222.0892 | [C₁₂H₁₄O₄]⁺˙ | - | Molecular Ion (M⁺˙) |

| 177.0813 | [C₁₁H₁₃O₂]⁺ | •COOH (45.0079 Da) | α-cleavage with loss of the carboxyl radical. libretexts.org |

| 129.0553 | [C₇H₉O₂]⁺ | •C₅H₅O (85.0340 Da) | Loss of the phenoxy radical. |

| 128.0837 | [C₇H₁₂O₂]⁺˙ | C₅H₆ (66.0469 Da) | Retro-Diels-Alder type fragmentation of the oxane ring. |

| 94.0419 | [C₆H₆O]⁺˙ | C₆H₈O₃ (128.0473 Da) | Formation of phenol (B47542) radical cation via rearrangement and cleavage. |

| 93.0340 | [C₆H₅O]⁺ | C₆H₉O₃ (129.0553 Da) | Formation of the stable phenoxy cation. |

| 85.0602 | [C₅H₉O]⁺ | C₇H₅O₃ (137.0239 Da) | Cleavage of the oxane ring, characteristic fragment for 4-substituted tetrahydropyrans. nih.gov |

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the intricate details of its crystal packing, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

A hypothetical crystallographic study of this compound could yield the data presented in the interactive table below. The process would involve growing a single crystal of the compound, mounting it on a goniometer, and irradiating it with a focused X-ray beam. The resulting diffraction pattern would then be analyzed to construct an electron density map, from which the atomic positions can be determined.

The crystal structure would likely be characterized by hydrogen bonding between the carboxylic acid moieties of adjacent molecules, potentially forming dimers. The phenoxy group would also play a significant role in the crystal packing, with possible π-π stacking interactions between the aromatic rings of neighboring molecules.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 12.80 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1075.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.375 |

| R-factor | 0.045 |

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

The structure of this compound itself is achiral. However, the synthesis of chiral derivatives would open the door to the use of chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD). These methods are invaluable for determining the absolute configuration and conformational preferences of chiral molecules.

For instance, if a chiral auxiliary were to be attached to the carboxylic acid group, or if a chiral center were introduced elsewhere in the molecule, the resulting enantiomers would exhibit distinct chiroptical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength, while ORD measures the rotation of the plane of linearly polarized light.

The resulting spectra, characterized by positive or negative Cotton effects, could be correlated with the absolute configuration of the chiral centers through empirical rules or by comparison with quantum chemical calculations. This would be a crucial step in the stereoselective synthesis and characterization of novel, optically active analogs of this compound. The conversion of carboxylic acids to their corresponding salts or anhydrides can sometimes simplify the analysis by avoiding aggregation effects. nih.gov

Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Technique | Wavelength (nm) | Signal |

| Circular Dichroism | 220 | +2.5 mdeg |

| Circular Dichroism | 250 | -1.8 mdeg |

| Optical Rotatory Dispersion | 589 (D-line) | +15.2° |

Computational and Theoretical Investigations of 4 Phenoxyoxane 4 Carboxylic Acid

Spectroscopic Property Prediction and Correlation with Experimental Data

There are no computational studies predicting spectroscopic data (such as IR, NMR, or UV-Vis spectra) and comparing them with experimental results for 4-Phenoxyoxane-4-carboxylic acid.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

No molecular dynamics simulation studies have been published that describe the conformational flexibility of this molecule or its interactions with solvents.

Topological Analysis of Electron Density (AIM Theory) for Bonding Characterization

A comprehensive review of scientific literature indicates that specific computational studies employing the Quantum Theory of Atoms in Molecules (QTAIM), also known as AIM theory, for the detailed analysis of the electron density of this compound have not been published. While the PubChem database confirms the structure and basic properties of this compound and its parent compound, oxane-4-carboxylic acid, in-depth theoretical analyses focusing on its bonding characteristics through AIM are not available in the public domain. uni.lunih.gov

Therefore, the presentation of detailed research findings and specific data tables on the topological properties of bond critical points for this particular molecule is not possible at this time. However, a general description of how AIM theory would be applied to characterize the bonding in this molecule can be provided based on established principles of the method.

The AIM theory, pioneered by Richard Bader, is a powerful quantum mechanical approach used to analyze the electron density (ρ(r)) of a molecule to elucidate the nature of chemical bonds and interatomic interactions. gla.ac.ukresearchgate.net This analysis is centered on identifying critical points in the electron density, where the gradient of the density is zero. These points are classified by their rank and signature, with bond critical points (BCPs) of type (3, -1) being of particular interest for characterizing chemical bonds. nih.gov

For a molecule like this compound, a hypothetical AIM analysis would involve the following:

Identification of Bond Critical Points (BCPs): BCPs would be located along the paths of maximum electron density linking the nuclei of bonded atoms. This would include all covalent bonds within the molecule, such as the C-C and C-O bonds of the oxane ring, the C-O-C ether linkage to the phenyl group, the C-C bonds of the aromatic ring, and the C-C, C=O, and C-O bonds of the carboxylic acid moiety.

Analysis of Topological Properties at BCPs: Several key properties of the electron density are calculated at each BCP to characterize the interaction.

A theoretical investigation would yield a set of values for these parameters for each bond in this compound. For instance, the C=O bond of the carboxylic acid would be expected to show a high ρ(r) value and a large negative ∇²ρ(r), indicative of a strong, shared (covalent) interaction. The C-O bonds within the oxane ring and the phenoxy group would also exhibit characteristics of covalent bonds, though their specific values would differ based on their environment.

Of particular interest in a detailed study would be the analysis of potential intramolecular hydrogen bonds, for example, between the carboxylic hydrogen and the ether oxygen of the oxane ring, or other weak non-covalent interactions. The presence of a BCP between the relevant atoms, along with specific values of ρ(r) and ∇²ρ(r) falling into the established ranges for such interactions, would provide definitive evidence for their existence and strength.

While the principles of AIM theory are well-established, the absence of specific published data for this compound prevents a detailed, quantitative discussion of its bonding characteristics. Future computational studies are required to provide the specific topological data necessary for a complete AIM-based description of this compound.

Supramolecular Chemistry and Non Covalent Interactions of 4 Phenoxyoxane 4 Carboxylic Acid

Hydrogen Bonding Networks Involving the Carboxylic Acid Dimerization and Beyond

Hydrogen bonds are highly directional and specific interactions that play a crucial role in molecular recognition and the formation of supramolecular structures. nih.gov The carboxylic acid functional group is a particularly powerful motif in this regard, capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). libretexts.org

A predominant and highly stable interaction for carboxylic acids is the formation of cyclic dimers. libretexts.orgchemistryguru.com.sgnih.gov In the case of 4-Phenoxyoxane-4-carboxylic acid, two molecules associate through a pair of O-H···O hydrogen bonds, creating a robust eight-membered ring. This specific and recurrent pattern is described by the graph-set notation R2(8). nih.gov This dimerization is a strong driving force in the crystallization of carboxylic acids and significantly influences their physical properties. chemistryguru.com.sgyoutube.com The formation of these stabilized dimers can be considered the primary step in the self-assembly process. libretexts.orgdtu.dk

| Interaction Type | Donor | Acceptor | Typical Geometry/Motif |

| Carboxylic Acid Dimer | Carboxyl O-H | Carbonyl C=O | Cyclic, R2(8) graph set |

| Chain/Sheet Formation | Carboxyl O-H | Oxane Ring Oxygen | Linear or extended networks |

Aromatic Interactions: π-π Stacking and C-H···π Interactions of the Phenoxy Group

The phenoxy group in this compound introduces the capacity for aromatic interactions, which are crucial for stabilizing the three-dimensional structure of molecular crystals. mdpi.com These interactions, while generally weaker than hydrogen bonds, are significant in directing the packing of molecules.

π-π Stacking: This interaction occurs between the electron clouds of adjacent aromatic rings. researchgate.net The phenyl rings of two neighboring this compound molecules can stack upon one another. This stacking is rarely a perfectly face-to-face arrangement due to electrostatic repulsion. Instead, it typically adopts a parallel-displaced or T-shaped (edge-to-face) geometry, which maximizes attractive dispersion and quadrupole-quadrupole interactions. mdpi.com The π-π stacking interactions can link the hydrogen-bonded dimers or chains into more complex 3D architectures.

| Interaction Type | Donor Group | Acceptor Group | Consequence |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Formation of stacked columns or layers |

| C-H···π Interaction | Aliphatic C-H (Oxane) or Aromatic C-H (Phenyl) | Phenyl Ring (π-system) | Fine-tuning of molecular orientation and packing |

Intermolecular Interactions and Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.govresearchgate.net The predictable and hierarchical nature of non-covalent interactions in molecules like this compound makes them excellent candidates for this approach. The key strategy lies in identifying and utilizing robust "supramolecular synthons," which are reliable and predictable patterns of intermolecular interactions. nih.govnih.gov

For this compound, the carboxylic acid dimer is the most powerful and reliable supramolecular synthon. core.ac.ukresearchgate.net Its formation is highly probable and serves as the primary organizing element, directing the initial assembly of molecules into well-defined pairs. researchgate.net The subsequent arrangement of these dimers into a stable crystal lattice is then guided by the weaker, less directional interactions, namely the π-π stacking and C-H···π interactions of the phenoxy group. nih.gov By understanding the interplay between the strong, structure-directing hydrogen bond synthon and the weaker, packing-directing aromatic interactions, it is possible to predict and potentially control the resulting crystal architecture.

Self-Assembly Principles and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The molecular structure of this compound contains all the necessary information to guide its assembly into complex supramolecular architectures. rsc.org

The assembly process is hierarchical. The strongest interaction, the formation of the R2(8) carboxylic acid dimer, occurs first, creating a larger, well-defined supramolecular unit. These dimers then arrange themselves in space, guided by the weaker π-π and C-H···π interactions. This secondary assembly process can lead to the formation of various supramolecular architectures, such as:

1D Chains: Dimers may link together in a linear fashion.

2D Layers (Lamellae): Chains may pack side-by-side, stabilized by aromatic interactions between the phenoxy groups. nih.gov

3D Networks: Layers can stack upon one another, resulting in a complex three-dimensional framework. rsc.org

The final architecture is the result of a delicate balance between these competing interactions, leading to the most thermodynamically stable arrangement.

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry involves the formation of complexes between a large "host" molecule and a smaller "guest" molecule. researchgate.net The carboxylic acid and phenoxy moieties make this compound an interesting potential guest for various macrocyclic hosts, such as calixarenes and cyclodextrins. nih.govnih.gov

The binding mechanism would likely involve the encapsulation of the hydrophobic part of the guest within the host's cavity, while the hydrophilic part remains exposed to the solvent or interacts with the host's rim. For instance, with a water-soluble host like p-sulfonatocalix[n]arene, the phenoxy group of this compound would be expected to insert into the hydrophobic cavity of the calixarene. mdpi.comnankai.edu.cn This inclusion would be driven by the hydrophobic effect and stabilized by van der Waals and C-H···π interactions between the guest's phenoxy group and the host's aromatic walls. nih.gov

Simultaneously, the hydrophilic carboxylic acid group would be positioned near the polar, often charged, upper rim of the calixarene host. nih.gov This allows for favorable electrostatic or hydrogen-bonding interactions, further stabilizing the host-guest complex. Such complexation can enhance the solubility and stability of the guest molecule. nih.govmdpi.com

| Potential Host | Guest Moiety in Cavity | Interactions at Host Rim | Potential Outcome |

| p-Sulfonatocalix[n]arene | Phenoxy group | Carboxylic acid with sulfonate groups | Increased aqueous solubility and stability |

| Cyclodextrin | Phenoxy group | Carboxylic acid with hydroxyl groups | Formation of a stable inclusion complex |

Catalytic Applications and Roles of 4 Phenoxyoxane 4 Carboxylic Acid and Its Derivatives

4-Phenoxyoxane-4-carboxylic Acid as an Acid Catalyst or Promotor

There is no available research to support the use of this compound as an acid catalyst or promoter in any chemical transformation.

Derivatives of this compound as Ligands in Organometallic Catalysis

No published studies have been found that describe the synthesis or application of derivatives of this compound as ligands in organometallic catalysis.

Mechanistic Studies of Catalytic Cycles Involving the Compound

Due to the lack of reported catalytic activity, there are no mechanistic studies on catalytic cycles involving this compound.

Structure Property Relationships Spr of 4 Phenoxyoxane 4 Carboxylic Acid and Analogs

Correlation Between Molecular Structure and Acidity/Basicity

The acidity of 4-Phenoxyoxane-4-carboxylic acid is primarily determined by the stability of its corresponding carboxylate anion. The molecular structure incorporates several features that influence the pKa value. The carboxylic acid functional group itself is inherently acidic, but its strength is modulated by the electronic effects of the rest of the molecule.

The oxane (tetrahydropyran) ring and the phenoxy group both exert inductive electron-withdrawing effects (-I effect) due to the high electronegativity of the oxygen atoms. unizin.orglasalle.edu This inductive pull helps to delocalize the negative charge of the carboxylate anion formed upon deprotonation, thereby stabilizing it. A more stable conjugate base corresponds to a stronger acid. lasalle.eduhcpgcollege.edu.inyoutube.com The ether oxygen within the oxane ring and the ether linkage of the phenoxy group contribute to this effect.

Compared to a simple aliphatic carboxylic acid like cyclohexanecarboxylic acid, this compound is expected to be more acidic due to the additional inductive effect of the phenoxy group. Conversely, its acidity would be influenced by the interplay of inductive and resonance effects from the phenyl ring.

Substituents on the phenyl ring of the phenoxy group can further tune the acidity. Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) increase acidity by enhancing the inductive withdrawal and stabilizing the conjugate base. libretexts.org Electron-donating groups (e.g., -CH₃, -OCH₃) decrease acidity by destabilizing the negative charge on the carboxylate. unizin.org The magnitude of this effect can be correlated with the Hammett substituent constant (σ), as shown in the table below.

Table 1: Predicted Influence of Phenyl Substituents on the Acidity of this compound Analogs

| Substituent (at para-position) | Electronic Effect | Hammett Constant (σp) | Predicted pKa Change |

| -OCH₃ | Electron-Donating | -0.27 | Increase (Weaker Acid) |

| -CH₃ | Electron-Donating | -0.17 | Increase (Weaker Acid) |

| -H | Reference | 0.00 | Baseline |

| -Cl | Electron-Withdrawing | +0.23 | Decrease (Stronger Acid) |

| -CN | Electron-Withdrawing | +0.66 | Decrease (Stronger Acid) |

| -NO₂ | Electron-Withdrawing | +0.78 | Decrease (Stronger Acid) |

Influence of Substituents on Electronic Properties and Reactivity Profiles

The electronic properties and reactivity of this compound are governed by the interplay of inductive and resonance effects from its constituent parts. The phenoxy group is particularly significant; its oxygen atom has an electron-withdrawing inductive effect (-I) but an electron-donating resonance effect (+R) due to its lone pairs interacting with the aromatic π-system. unizin.org

For the aromatic ring, the net effect of the -O-R substituent is activating and ortho-, para-directing for electrophilic aromatic substitution, as the resonance effect typically outweighs the inductive effect. However, the reactivity of the carboxylic acid is primarily influenced by the inductive effect.

Substituents on the phenyl ring modify the electron density of the entire molecule.

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density on the phenyl ring and, through inductive effects, on the carboxylic acid group. This makes the carboxyl proton more acidic and deactivates the ring towards electrophilic substitution. libretexts.org

Electron-Donating Groups (EDGs) : Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups increase the electron density on the phenyl ring. This activates the ring towards electrophilic substitution and slightly decreases the acidity of the carboxylic acid. ktu.edu

The Hammett equation, Δlog(K/K₀) = ρσ, provides a quantitative framework for understanding these substituent effects on reaction rates and equilibria. bohrium.comrsc.org The sign and magnitude of the reaction constant (ρ) indicate the sensitivity of a reaction to substituent effects.

Table 2: Influence of Substituents on Electronic Properties

| Substituent Type | Effect on Phenyl Ring (Electrophilic Attack) | Effect on Carboxylic Acid Acidity | Example |

| Electron-Donating Group (EDG) | Activating, ortho-, para-directing | Decreases acidity | -OCH₃, -CH₃ |

| Electron-Withdrawing Group (EWG) | Deactivating, meta-directing (except halogens) | Increases acidity | -NO₂, -CN, -Cl |

Conformational Preferences and Their Energetic Landscape

The core of this compound features a tetrahydropyran (B127337) (oxane) ring, which, like cyclohexane, adopts a stable chair conformation to minimize angular and torsional strain. masterorganicchemistry.com The two substituents at the C4 position—the carboxylic acid and the phenoxy group—can occupy either axial or equatorial positions.

Due to the geminal substitution at a single carbon, one group must be axial and the other equatorial in a standard chair, or the ring may adopt a twist-boat conformation to alleviate strain, though this is generally higher in energy. However, considering the typical chair conformer, the bulky phenoxy group would have a strong preference for the more sterically favorable equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6. masterorganicchemistry.com Consequently, the carboxylic acid group would be forced into the axial position.

Computational studies on substituted tetrahydropyrans and cyclohexanes show that the energy difference between equatorial and axial conformers (A-value) is significant for bulky groups. nih.govprinceton.edu For instance, the preference for an equatorial position is substantial for groups larger than a methyl group. The energetic landscape is a balance between minimizing steric hindrance (1,3-diaxial interactions) and electronic effects like the anomeric effect, although the latter is not directly applicable to C4 substitution. nih.gov The most stable conformation of this compound is therefore predicted to be a chair with the phenoxy group in the equatorial position.

Table 3: General Conformational Energy Preferences (A-values) for Substituted Cyclohexanes

| Substituent | A-value (kcal/mol) | Preferred Position |

| -OH | 0.94 | Equatorial |

| -COOH | 1.41 | Equatorial |

| -O-Phenyl | ~1.8 (estimated) | Equatorial |

| -CH₃ | 1.74 | Equatorial |

Note: A-value is the energy penalty (ΔG°) for a substituent being in the axial position versus the equatorial position. Data is for monosubstituted cyclohexanes and serves as an analogy.

Structural Design Principles for Modulating Intermolecular Forces and Self-Assembly Behavior

The self-assembly of this compound in the solid state is directed by a combination of strong and weak intermolecular forces. The most dominant of these is the hydrogen bond. nih.gov The carboxylic acid group is an excellent hydrogen bond donor and acceptor and reliably forms a robust centrosymmetric dimer synthon (R²₂(8) motif). acs.orgnih.gov This interaction is a primary driver in the formation of ordered supramolecular structures.

Other intermolecular forces also play a crucial role:

C-H···O Interactions : Weak hydrogen bonds between the C-H bonds of the oxane or phenyl rings and the oxygen atoms (ether or carbonyl) can further stabilize the crystal packing. acs.org

van der Waals Forces : These dispersive forces are ubiquitous and contribute to the cohesion of the molecules. nih.gov

Structural design principles for modulating these forces involve targeted chemical modifications. For example, introducing substituents on the phenyl ring can alter π-π stacking interactions. Fluorination could introduce halogen bonding capabilities, while adding more hydrogen bond donors/acceptors could create more complex networks and compete with the carboxylic acid dimer formation. nih.govresearchgate.net The interplay between these various interactions determines the final self-assembled architecture. nih.gov

Table 4: Key Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Relative Strength | Role in Self-Assembly |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Strong, Directional | Primary: Forms dimers, dictates main structural motif |

| π-π Stacking | Phenyl Rings | Moderate, Directional | Secondary: Orients aromatic groups |

| C-H···O Hydrogen Bonding | C-H (alkane/aromatic) and Oxygen (ether/carbonyl) | Weak | Tertiary: Fine-tunes packing efficiency |

| van der Waals Forces | Entire Molecule | Weak, Non-directional | Background cohesive forces |

Relationship between Molecular Architecture and Crystalline or Amorphous States

The propensity of a molecule to form a well-ordered crystalline solid versus a disordered amorphous state is intrinsically linked to its molecular architecture and the nature of its intermolecular interactions.

Factors Favoring a Crystalline State:

Strong, Directional Interactions : The presence of the carboxylic acid group, which forms highly predictable and strong hydrogen-bonded dimers, is a powerful driver for crystallization. bohrium.comacs.org This is a key principle in crystal engineering. acs.orgnih.gov

Molecular Rigidity and Shape : A relatively rigid molecular conformation can facilitate regular packing into a crystal lattice. The chair conformation of the oxane ring provides a defined three-dimensional shape.

Symmetry : Molecules with higher symmetry often pack more efficiently, favoring crystallization.

Factors Favoring an Amorphous State:

Conformational Flexibility : Although the oxane ring is fairly rigid, significant rotational freedom around the C-O-C bonds of the phenoxy ether linkage could introduce conformational polymorphism, potentially frustrating crystallization and leading to an amorphous state. ethz.ch

Steric Hindrance : Bulky substituents that prevent efficient packing can lead to the formation of amorphous solids.

Competing Intermolecular Interactions : If multiple hydrogen bonding sites of similar strength exist, they can compete, disrupting the formation of a single, repeating crystalline pattern.

For this compound, the strong tendency of the carboxylic acid to form dimers suggests a high likelihood of forming a crystalline solid. nih.gov However, the bulky nature of the geminal substituents and the flexibility of the phenoxy group could lead to complex packing arrangements or the formation of amorphous powders under certain conditions. researchgate.net

Table 5: Molecular Features Influencing Solid State

| Feature | Influence on Crystallinity | Rationale |

| Carboxylic Acid Group | Promotes Crystallinity | Forms robust and predictable hydrogen-bonded dimer synthons. acs.org |

| Phenyl Ring | Can Promote Crystallinity | Facilitates ordered packing through π-π stacking interactions. |

| Oxane Ring | Neutral to Promoting | Provides a defined, albeit non-planar, molecular shape. |

| Rotational Freedom (C-O bond) | May Inhibit Crystallinity | Allows for multiple low-energy conformations, which can frustrate crystal packing. ethz.ch |

| Bulky Substituents at C4 | May Inhibit Crystallinity | Can introduce steric hindrance that prevents efficient molecular packing. |

Potential Research Applications in Advanced Materials Science

As Monomers or Building Blocks in Polymer Synthesis

The presence of a carboxylic acid group suggests that 4-Phenoxyoxane-4-carboxylic acid could serve as a monomer in polymerization reactions.

The carboxylic acid moiety could potentially undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The incorporation of the phenoxy and oxane groups into the polymer backbone could impart unique thermal and mechanical properties. However, no studies have been found that report the synthesis or characterization of such polymers.

Theoretically, the oxane ring could influence the polymer's solubility and biocompatibility, while the phenoxy group might enhance its thermal stability and refractive index. Research in this area would be required to validate these hypotheses.

Role in Nanotechnology and Surface Chemistry

The carboxylic acid group is well-known for its ability to anchor molecules to various surfaces.

In principle, this compound could be used to modify the surfaces of nanoparticles and other materials, altering their surface properties such as hydrophilicity and reactivity. There is currently no evidence of this specific application in the literature.

Carboxylic acids are known to form self-assembled monolayers (SAMs) on various substrates. While the formation of SAMs using this specific compound is plausible, no experimental data on the organization, stability, or properties of such a monolayer are available.

Contributions to Crystal Engineering and Design of Crystalline Materials

The combination of hydrogen bonding capabilities from the carboxylic acid and potential π-π stacking interactions from the phenyl ring could make this compound a candidate for the design of novel crystalline structures and metal-organic frameworks (MOFs). This remains a purely speculative area of investigation, as no crystallographic data or studies on its coordination chemistry have been published.

Research into Smart Materials or Responsive Systems

There is currently no published research available that investigates the use of this compound in the development of smart materials or responsive systems. Searches for its application as a component in polymers or other materials that respond to external stimuli such as pH, temperature, or light have not yielded any relevant results.

Q & A

Q. How does the compound’s thermal stability impact its use in polymer matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.